molecular formula C11H9F3O3 B14802866 2-Cyclopropoxy-4-(trifluoromethyl)benzoic acid

2-Cyclopropoxy-4-(trifluoromethyl)benzoic acid

Cat. No.: B14802866
M. Wt: 246.18 g/mol
InChI Key: CCEHENGCLOJEKE-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-(trifluoromethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-trichloromethyl benzal chloride with anhydrous hydrogen fluoride to form 2-trifluoromethyl benzal chloride. This intermediate is then subjected to acid hydrolysis and oxidation reactions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-Cyclopropoxy-4-(trifluoromethyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-4-(trifluoromethyl)benzoic acid is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

2-cyclopropyloxy-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)6-1-4-8(10(15)16)9(5-6)17-7-2-3-7/h1,4-5,7H,2-3H2,(H,15,16)

InChI Key

CCEHENGCLOJEKE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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